molecular formula C15H11N3O5 B2797341 N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 851095-53-9

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2797341
CAS No.: 851095-53-9
M. Wt: 313.269
InChI Key: PKYYRCPXURNYTG-UHFFFAOYSA-N
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Description

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a furan-2-yl group. The oxadiazole ring is linked via a carboxamide bridge to a 2,3-dihydrobenzo[b][1,4]dioxine moiety. The compound’s design leverages the oxadiazole’s metabolic stability and the benzodioxine’s planar aromaticity, which may enhance binding to biological targets.

Properties

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O5/c19-13(12-8-21-9-4-1-2-5-10(9)22-12)16-15-18-17-14(23-15)11-6-3-7-20-11/h1-7,12H,8H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYYRCPXURNYTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=NN=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological activity, focusing on its potential as an anticancer agent and other therapeutic applications.

Chemical Structure

The compound features a unique structural framework combining a furan moiety with an oxadiazole and a benzo[dioxine] component. This structural complexity is believed to contribute to its biological efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives, including those containing furan moieties. The mechanisms of action often involve the inhibition of key enzymes related to cancer cell proliferation.

  • Mechanisms of Action :
    • Inhibition of thymidylate synthase and histone deacetylases (HDAC).
    • Targeting telomerase activity and topoisomerase II.
    • Induction of apoptosis in cancer cells through various signaling pathways .
  • Case Studies :
    • A study demonstrated that derivatives of 1,3,4-oxadiazoles exhibited significant cytotoxic effects against various cancer cell lines, showing IC50 values in the low micromolar range .
    • Molecular docking studies indicated strong binding affinities to target proteins involved in cancer progression .

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. Research indicates that derivatives of oxadiazoles can exhibit inhibitory effects against a range of bacteria and fungi.

  • Efficacy Against Pathogens :
    • Compounds similar to this compound have been tested against pathogens such as Staphylococcus aureus and Escherichia coli.
    • Minimum inhibitory concentration (MIC) values were reported at levels comparable to established antibiotics .

Anti-inflammatory Properties

Inflammation is a critical factor in many diseases, including cancer. The compound's ability to modulate inflammatory responses has been explored.

  • Cytokine Modulation :
    • Studies have shown that certain oxadiazole derivatives can reduce the release of pro-inflammatory cytokines like IL-6 and TNF-alpha in vitro .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds. The presence of specific functional groups influences the potency and selectivity of these compounds:

Functional GroupEffect on Activity
Furan ringEnhances anticancer and antimicrobial activity
Oxadiazole coreCritical for enzyme inhibition
Dioxine structureContributes to overall stability

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds containing the oxadiazole ring exhibit anticancer activity. A study demonstrated that derivatives of oxadiazoles can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance:

  • Case Study : A derivative similar to N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide showed promising results against breast cancer cells (MCF-7) with an IC50 value of 12 µM .

Antimicrobial Activity

The furan and oxadiazole moieties have been linked to antimicrobial properties. Research suggests that these compounds can act against various bacterial strains by disrupting their cellular processes.

  • Case Study : A related compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .

Anti-inflammatory Effects

Compounds with similar structural features have shown potential in reducing inflammation. The anti-inflammatory activity is often attributed to the modulation of pro-inflammatory cytokines.

  • Case Study : In vitro studies indicated that certain derivatives could significantly lower levels of TNF-alpha and IL-6 in activated macrophages .

Synthesis of Derivatives

The synthesis of this compound involves multi-step synthetic routes that utilize starting materials such as furan derivatives and carboxylic acids. Recent advancements have simplified these processes:

StepReaction TypeDescription
1Ugi ReactionFormation of oxadiazole scaffold
2CyclizationFormation of the benzo[b][1,4]dioxine core
3Carboxamide FormationFinal step involving amide bond formation

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Substituent Variations on the Oxadiazole and Benzamide Moieties

Key structural analogs differ in substituents on the oxadiazole ring and the aromatic carboxamide component. For example:

  • Compound 19 (): Oxadiazole substituted with 2,3-dihydrobenzo[b][1,4]dioxin-6-yl; benzamide bears a 3-trifluoromethyl group.
  • Compound 25 () : Oxadiazole substituted with thiophen-2-yl instead of furan, paired with a simple phenyl carboxamide. Thiophene’s higher lipophilicity compared to furan may alter membrane permeability .

Heterocyclic Replacements

  • Furan vs.
  • Benzodioxine vs. Isoquinoline: Analogs like N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide () replace benzodioxine with dihydroisoquinoline, altering conformational flexibility and hydrogen-bonding capacity .

Characterization

All compounds were characterized via:

  • 1H/13C NMR : Confirmed substituent positions and purity.
  • ESI-MS : Validated molecular weights.
  • HPLC : Purity ≥95% for most analogs (e.g., Compound 25: 95–100% purity) .

Implications of Structural Differences

  • Electron Effects : Electron-withdrawing groups (e.g., CF3 in Compound 19) may enhance oxidative stability but reduce nucleophilic reactivity .
  • Lipophilicity : Thiophene analogs (e.g., Compound 25) likely exhibit higher logP values than furan-containing compounds, impacting bioavailability .
  • Synthetic Accessibility : Higher yields (e.g., 60% for Compound 25) correlate with simpler substituents (e.g., phenyl vs. benzodioxine) .

Q & A

Q. How to troubleshoot low yields during amide coupling steps?

  • Methodological Answer :
  • Activating Agents : Switch from DCC to HATU for sterically hindered amines; yields increase from 45% to 75% .
  • Purification : Use preparative TLC (CH₂Cl₂:MeOH 9:1) to isolate amidated products from unreacted acids .

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